molecular formula C20H16FN7OS B1191782 INCB054828

INCB054828

Cat. No. B1191782
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

INCB054828 is an orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) types 1, 2, and 3 (FGFR1/2/3), with potential antineoplastic activity. FGFR inhibitor INCB054828 binds to and inhibits FGFR1/2/3, which may result in the inhibition of FGFR1/2/3-related signal transduction pathways. This inhibits proliferation in FGFR1/2/3-overexpressing tumor cells. FGFR, a family of receptor tyrosine kinases upregulated in many tumor cell types, plays a key role in cellular proliferation, migration, and survival. Check for active clinical trials or closed clinical trials using this agent.

Scientific Research Applications

FGFR Inhibition in Cancer Treatment

INCB054828 (pemigatinib) is primarily studied for its role in cancer treatment, targeting alterations in fibroblast growth factor receptors (FGFR). These alterations in FGFR genes are identified as potential driver oncogenes in various cancers. INCB054828 is a potent and selective inhibitor of FGFR1, 2, and 3, showing effectiveness in tumor models with these genetic alterations. It has been found to selectively inhibit the growth of tumor cell lines with FGFR signaling activation compared to those without FGFR aberrations. The preclinical data support its continued investigation in patients with FGFR alterations, such as fusions and activating mutations (Liu et al., 2020).

Clinical Trials for Advanced Malignancies

A phase 1/2 study of INCB054828 evaluated its safety, efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) in patients with refractory advanced malignancies. The study involved multiple parts, including dose escalation and expansion, and combinations with standard therapies. Preliminary results indicate that INCB054828 was generally well tolerated, with hyperphosphatemia being the most common treatment-emergent adverse event. The data supported once-daily dosing and sustained inhibition of FGFR signaling at doses >9 mg. Preliminary efficacy was observed in patients with FGFR pathway activation (Saleh et al., 2017).

Application in Triple-Negative Breast Cancer

INCB054828's efficacy was also investigated in models of triple-negative breast cancer (TNBC). FGFR1 and FGFR2 are amplified in a significant portion of TNBC cases. The study found that INCB054828 inhibited the viability of TNBC cell lines with FGFR alterations and suppressed growth-promoting pathways like Ras-MAPK. This highlights its potential application in targeted therapy for TNBC patients with specific FGFR aberrations (Liu et al., 2017).

Efficacy in Myeloid/Lymphoid Neoplasms with FGFR1 Rearrangement

Another focus of INCB054828 research has been in treating myeloid/lymphoid neoplasms with FGFR1 rearrangement. An open-label, single-arm, phase 2 study was designed to evaluate the efficacy and safety of INCB054828 monotherapy in this patient group. The study sought to measure overall clinical benefit rate and other endpoints such as duration of response, progression-free survival, and overall survival (Verstovsek et al., 2017).

properties

Molecular Formula

C20H16FN7OS

Appearance

Solid powder

synonyms

INCB054828;  INCB-054828;  INCB 054828;  INCB54828;  INCB 54828;  INCB-54828.; NONE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.